REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:19]=[CH:20][C:21]=1[N+:22]([O-])=O)[O:5][CH:6]1[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1>CO.[Pd]>[NH2:22][C:21]1[CH:20]=[CH:19][C:4]([O:5][CH:6]2[CH2:7][CH2:8][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:16])[CH3:17])=[O:13])[CH2:10][CH2:11]2)=[CH:3][C:2]=1[F:1]
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Name
|
|
Quantity
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9.22 g
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Type
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reactant
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Smiles
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FC=1C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
|
92.2 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
9.22 g
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Type
|
catalyst
|
Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
by bubbling hydrogen gas for 5 hours at ambient temperature
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Duration
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5 h
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Type
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FILTRATION
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Details
|
The mixture was filtered through a pad of celite
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.54 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |